3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea
Uniqueness
What sets 3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-1H-pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2S/c1-10-15(11(2)22-21-10)27(25,26)23-14-7-20-24(9-14)8-12-4-3-5-13(6-12)16(17,18)19/h3-7,9,23H,8H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYQIQVRFCGWSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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